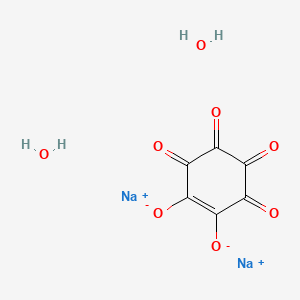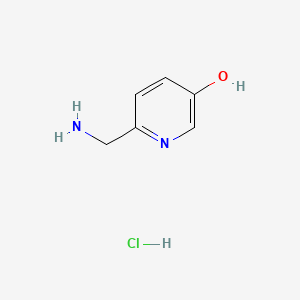
Rhodizonic acid, disodium salt dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodizonic acid, disodium salt dihydrate, also known as Sodium rhodizonate, is a chemical compound with the empirical formula C6Na2O6 . It is often used in laboratory settings . The compound is usually obtained in the form of a dihydrate . It forms violet crystals which give an orange solution in water that is unstable for extended periods .
Synthesis Analysis
Rhodizonic acid is usually obtained in the form of a dihydrate . The synthesis of Rhodizonic acid involves the oxidation and decarboxylation of the disodium salt . The average percent yield of Rhodizonic acid is around 12% .Molecular Structure Analysis
The molecular structure of Rhodizonic acid, disodium salt dihydrate, can be represented by the SMILES string [Na+].[Na+].[O-]C1=C([O-])C(=O)C(=O)C(=O)C1=O . The compound has a molecular weight of 214.04 g/mol .Physical And Chemical Properties Analysis
Rhodizonic acid, disodium salt dihydrate, appears as a crystalline powder . It has a melting point of over 300°C . The compound has a specific absorbance A (1%/1cm) of >=450 (at lambda max) .Safety and Hazards
When handling Rhodizonic acid, disodium salt dihydrate, it’s recommended to wear personal protective equipment/face protection. Ensure adequate ventilation and avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation . The compound is not classified under the Hazardous Products Regulations .
Orientations Futures
Propriétés
IUPAC Name |
disodium;3,4,5,6-tetraoxocyclohexene-1,2-diolate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2O6.2Na.2H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;;;;/h7-8H;;;2*1H2/q;2*+1;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGJBZUZROZNLZ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=O)C(=O)C1=O)[O-])[O-].O.O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Na2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile](/img/structure/B595333.png)






![2-[2-Fluoro-4-(4-methylpiperazino)phenyl]-1,3-dioxolane](/img/structure/B595345.png)

